molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No. B3191241
CAS RN: 529-02-2
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
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Description

Pulegol is a naturally occurring monoterpene alcohol. Its chemical formula is C10H18O , and its molecular weight is approximately 154.25 g/mol . It is also known by other names, including Cyclohexanol, 5-methyl-2-(1-methylethylidene) . The compound is found in various plant species and is particularly abundant in Mentha pulegium L. , commonly known as pennyroyal .


Synthesis Analysis

Pulegol can be synthesized through various methods, including extraction from natural sources (such as pennyroyal oil) or chemical synthesis. The most common route involves the isolation of pulegol from essential oils obtained from mint plants. Researchers have explored different extraction techniques to optimize yield and purity .


Molecular Structure Analysis

The molecular structure of pulegol consists of a cyclohexane ring with a methyl group (CH3) and an isopropylidene group (CH3CH=C2H5) attached to it. The stereochemistry of pulegol is important, as it exists in both cis and trans forms. The trans isomer is more common in nature .


Chemical Reactions Analysis

  • Cyclization : Under specific conditions, pulegol can cyclize to form other terpenes or derivatives .

Safety and Hazards

  • Pennyroyal Oil : Pennyroyal oil, rich in pulegol, has been historically used for medicinal purposes but is associated with severe toxicity. Its use is discouraged due to potential harm .

properties

CAS RN

529-02-2

Product Name

Pulegol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylidenecyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3

InChI Key

JGVWYJDASSSGEK-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C)C)C(C1)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1)O

Other CAS RN

529-02-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200 ml capacity autoclave was charged with 30.4 g (200 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3(propanediamine), 44.9 mg (0.4 mmol) of t-BuOK and 2-propanol (15 ml), and the mixture was stirred at 30° C. for 18 hours while forcing 3 Mpa of hydrogen. After completion of the reaction, hydrogen was purged and the reaction solution was concentrated and distilled under a reduced pressure to obtain 30.2 g of pulegol. The yield was 98%.
Quantity
30.4 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3(propanediamine)
Quantity
19.1 mg
Type
reactant
Reaction Step One
Quantity
44.9 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

A 100 ml capacity autoclave was charged with 3.04 g (20 mmol) of pulegone, 19.1 mg (0.02 mmol) of RuCl2(PPh3)3, 0.2 M 1,3-diaminopropane 2-propanol solution (0.2 ml), 0.2 M potassium hydroxide 2-propanol solution (1.0 ml) and 2-propanol (14 ml), and the mixture was stirred at 25° C. for 3 hours under a hydrogen pressure of 2 MPa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 2.61 g of pulegol. The yield was 85%.
Quantity
3.04 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(PPh3)3
Quantity
19.1 mg
Type
reactant
Reaction Step One
Name
1,3-diaminopropane 2-propanol
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
potassium hydroxide 2-propanol
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

A 500 ml capacity autoclave was charged with 150 g (1 mol) of piperitenone, 18.6 mg (0.04 mmol) of [Rh(cod)2]PF6, 47.2 mg (0.04 mmol) of (S)-DTBM-SEGPHOS, 14.8 mg (0.02 mmol) of BrPPh3(CH2)4PPh3Br and 7.5 ml of ethyl acetate, and the reaction was carried out at 50° C. for 20 hours under a hydrogen pressure of 3 Mpa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 136.8 g of pulegol. The yield was 90%.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)2]PF6
Quantity
18.6 mg
Type
reactant
Reaction Step One
Quantity
47.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
BrPPh3(CH2)4PPh3Br
Quantity
14.8 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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